Tert-butyl 9-aminononanoate (CAS 134857-22-0) is a high-value heterobifunctional aliphatic linker primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and advanced bioconjugates. Structurally, it features a highly flexible 9-carbon hydrophobic spacer flanked by a reactive primary amine and a tert-butyl-protected carboxylic acid. This specific configuration allows for immediate, unidirectional amide coupling at the amine terminus while keeping the carboxylate masked against unwanted side reactions. The tert-butyl ester is specifically chosen for its stability under basic and nucleophilic conditions, requiring acidic cleavage (e.g., via trifluoroacetic acid), which is highly advantageous when assembling complex molecules containing base-sensitive moieties such as CRBN-recruiting glutarimides[REFS-1, REFS-2].
Substituting tert-butyl 9-aminononanoate with its unprotected analog, 9-aminononanoic acid, fundamentally disrupts synthetic workflows by allowing uncontrolled self-condensation and oligomerization during amide coupling, which drastically reduces the yield of the desired 1:1 target conjugate. Furthermore, attempting to substitute it with a methyl or ethyl ester analog introduces severe downstream processing risks. Methyl esters require harsh basic saponification (e.g., LiOH or NaOH) for deprotection, a condition that readily hydrolyzes or racemizes base-sensitive E3 ligase ligands like thalidomide or lenalidomide. Finally, altering the aliphatic chain length to a more common C6 or C12 analog alters the spatial distance (approximately 11–13 Å for C9) between the target protein and the E3 ligase, which can completely abolish ternary complex formation and targeted degradation efficacy [REFS-1, REFS-2].
The tert-butyl ester of tert-butyl 9-aminononanoate provides a critical synthetic advantage over standard methyl or ethyl esters when constructing PROTACs with base-labile components. During the final deprotection step to reveal the carboxylic acid for subsequent linkage to an E3 ligase binder, methyl esters require basic saponification (e.g., LiOH). This basic environment causes significant hydrolysis and racemization of glutarimide-based CRBN ligands (like thalidomide). In contrast, the tert-butyl group is cleaved under mild acidic conditions (e.g., 20-50% TFA in DCM), leaving base-sensitive warheads completely intact and ensuring high-fidelity linker assembly[REFS-1, REFS-2].
| Evidence Dimension | Deprotection compatibility with base-sensitive E3 ligands (e.g., thalidomide derivatives) |
| Target Compound Data | Cleaved via TFA/DCM; >90% recovery of intact base-sensitive moieties |
| Comparator Or Baseline | Methyl 9-aminononanoate (requires LiOH; causes >50% hydrolysis/racemization of glutarimide rings) |
| Quantified Difference | Prevents >50% loss of expensive PROTAC intermediates during deprotection |
| Conditions | Standard PROTAC linker assembly and deprotection workflows |
Procuring the tert-butyl protected linker is mandatory when synthesizing PROTACs containing base-sensitive CRBN recruiters to prevent catastrophic yield loss during late-stage deprotection.
Utilizing an unprotected amino acid for linker attachment often results in severe process inefficiencies. When 9-aminononanoic acid is subjected to standard coupling reagents (e.g., HATU, EDCI) to attach a target ligand, the unprotected carboxylate competes with the target electrophile, leading to self-condensation and the formation of poly-aminononanoate oligomers. By employing tert-butyl 9-aminononanoate, the carboxylate is strictly masked. This enforces unidirectional coupling at the primary amine, typically elevating the primary coupling yield to >85% and eliminating the need for complex chromatographic separation of oligomeric byproducts[1].
| Evidence Dimension | Primary amide coupling yield and byproduct formation |
| Target Compound Data | >85% yield of 1:1 target conjugate with zero self-condensation |
| Comparator Or Baseline | Unprotected 9-aminononanoic acid (<30% target yield due to extensive oligomerization) |
| Quantified Difference | >55% absolute increase in coupling yield and elimination of poly-aminononanoate byproducts |
| Conditions | Standard peptide/amide coupling conditions (e.g., HATU, DIPEA, DMF) |
Buyers should select the tert-butyl protected form to ensure predictable 1:1 stoichiometry and maximize the yield of expensive target-ligand intermediates.
The 9-carbon aliphatic chain of tert-butyl 9-aminononanoate provides a highly specific spatial distance that is frequently optimal for PROTAC efficacy. In the development of soluble epoxide hydrolase (sEH) degraders, a 9-carbon linker was shown to achieve exceptional degradation potency (e.g., pDC50 = 10.3). Substituting this specific chain length with shorter analogs (e.g., C4 or C6) often fails to bridge the gap between the E3 ligase and the target protein, resulting in severe steric clashes and a drop in degradation efficiency (pDC50 < 8.0). The C9 chain strikes the ideal balance between sufficient reach and minimal entropic penalty upon ternary complex formation [1].
| Evidence Dimension | PROTAC degradation potency (pDC50) |
| Target Compound Data | C9 linker achieves optimal pDC50 (e.g., 10.3 in sEH degrader models) |
| Comparator Or Baseline | Shorter C4/C6 aliphatic linkers (pDC50 typically < 8.0 due to steric clash) |
| Quantified Difference | >2 orders of magnitude improvement in target degradation concentration |
| Conditions | Cellular degradation assays evaluating PROTAC linker length variations |
Procurement cannot treat aliphatic linkers as interchangeable; the specific C9 length must be strictly maintained if it has been empirically validated for a specific degrader's ternary complex.
Because its tert-butyl ester is cleaved under acidic conditions (e.g., TFA), this compound is the premier choice for assembling PROTACs that incorporate base-labile moieties, such as thalidomide or lenalidomide-based CRBN recruiters, where methyl ester deprotection would destroy the warhead [1].
The strict unidirectional coupling enforced by the protected carboxylate makes this linker ideal for SPPS and complex bioconjugation workflows, ensuring high-yield attachment of a 9-carbon hydrophobic spacer without the risk of oligomerization [2].
In targeted protein degradation programs where a specific ~11-13 Å spatial gap is required to form a stable ternary complex without steric hindrance, the C9 aliphatic chain serves as an empirically validated, optimal spacer[REFS-1, REFS-2].